molecular formula C10H9ClN2O3S B3909380 ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate CAS No. 29123-12-4

ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate

Cat. No.: B3909380
CAS No.: 29123-12-4
M. Wt: 272.71 g/mol
InChI Key: ASCKOXMMPDSQNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-328811 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Carbamate Group: This involves the reaction of an appropriate amine with a chloroformate to form the carbamate group.

    Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group into the molecule.

    Cyclopropylamine Addition: The final step involves the addition of cyclopropylamine to the intermediate compound to form the final product, WL-328811.

Industrial Production Methods

Industrial production of WL-328811 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WL-328811 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has shown potential in drug development due to its biological activity. It is often studied for its effects on various biological targets, including its role as an antimicrobial agent. Research has indicated that derivatives of this compound may exhibit significant antibacterial properties, making it a candidate for further pharmacological studies .

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals. Its ability to act as a herbicide or pesticide is under investigation. Studies have demonstrated that benzothiadiazole derivatives can enhance plant resistance against pathogens and pests, indicating that this compound could play a role in sustainable agriculture practices .

Material Science

In material science, this compound is being evaluated for its utility in the development of new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in creating coatings and polymers that require specific functional characteristics .

Case Study 1: Antimicrobial Activity

A study conducted by Shao et al. (2009) investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition at certain concentrations, suggesting its potential use as an antibacterial agent in pharmaceutical formulations .

Case Study 2: Agricultural Applications

Research published in the Journal of Agricultural Chemistry highlighted the efficacy of benzothiadiazole derivatives in enhancing plant disease resistance. This compound was tested on crops susceptible to fungal infections, showing promising results in reducing disease incidence and improving crop yields .

Mechanism of Action

WL-328811 exerts its effects primarily through its interaction with nuclear receptor ROR-gamma. This receptor is involved in the regulation of genes associated with immune responses. By binding to ROR-gamma, WL-328811 can modulate the expression of these genes, thereby influencing immune cell function and potentially reducing inflammation in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

    BDBM328811: Another compound that interacts with nuclear receptor ROR-gamma.

    Tamsulosin: Though primarily used for different therapeutic purposes, it shares some structural similarities with WL-328811.

Uniqueness

WL-328811 is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.

Conclusion

WL-328811 is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and interaction with nuclear receptor ROR-gamma make it a valuable tool in research and potential therapeutic applications.

Biological Activity

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate (CAS Number: 29123-12-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations based on diverse research findings.

  • Molecular Formula : C10H9ClN2O3S
  • Molecular Weight : 272.71 g/mol
  • Melting Point : 96-98 °C
  • Boiling Point : 371.0 ± 27.0 °C
  • Density : 1.447 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzothiazole derivatives with ethyl chloroacetate in the presence of a catalyst like potassium iodide. This reaction is carried out in a solvent such as butyl acetate at elevated temperatures to facilitate product formation .

Antitumor Activity

Research indicates that benzothiadiazole derivatives exhibit significant antitumor properties. A study highlighted the potential of various benzothiadiazole compounds to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in cancers. This compound was evaluated alongside other derivatives, showing promising inhibitory effects against STAT3 with an IC50 value indicative of its potency .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Studies have demonstrated that certain benzothiadiazole derivatives possess antibacterial and antifungal properties. The mechanism involves disrupting microbial cell walls and inhibiting essential enzymes, leading to cell death .

Inhibition of Protein–Protein Interactions

Recent investigations into the inhibition of protein–protein interactions (PPIs) have identified benzothiadiazole derivatives as potential modulators of biological pathways involving STAT3 and other oncogenic proteins. This compound showed a capacity to interfere with these interactions, which could be leveraged for therapeutic applications in cancer treatment .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor activityIC50 against STAT3: 15.8 ± 0.6 µM
Study BAntimicrobial efficacyEffective against various bacterial strains
Study CPPI inhibitionSignificant interaction with STAT3 SH2 domain

Properties

IUPAC Name

ethyl 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-2-15-8(14)5-16-7-4-3-6-10(9(7)11)13-17-12-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKOXMMPDSQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=NSN=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29123-12-4
Record name Acetic acid, 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29123-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate

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